![molecular formula C8H15ClF3NO B1522990 [(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride CAS No. 1258650-21-3](/img/structure/B1522990.png)
[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride
Overview
Description
[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride is a chemical compound with the molecular formula C8H15ClF3NO It is characterized by the presence of a trifluoromethyl group, an amino group, and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride typically involves the reaction of 3-amino-1,1,1-trifluoropropan-2-ol with cyclopentanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield different fluorinated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution can produce a variety of substituted cyclopentane derivatives .
Scientific Research Applications
Chemistry
In chemistry, [(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoromethyl group can enhance the binding affinity and specificity of small molecules to proteins and nucleic acids, making it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways and interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with target proteins, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride
- 3-Amino-1,1,1-trifluoropropan-2-ol
- (3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclohexane
Uniqueness
[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride is unique due to its combination of a trifluoromethyl group and a cyclopentane ring. This structural feature imparts distinct chemical and physical properties, such as increased stability and enhanced reactivity, which are not commonly found in other similar compounds.
Biological Activity
[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride is a chemical compound that exhibits potential biological activity due to its unique structural features, including a cyclopentane ring and a trifluoropropanol moiety. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClFNO, with a molecular weight of 233.66 g/mol. The presence of the trifluoromethyl group enhances its hydrophobicity and electronic characteristics, which may influence its interactions within biological systems .
Biological Activity
The biological activity of this compound is primarily assessed through bioassays that evaluate its effects on various cell lines and biological systems. Preliminary studies suggest that compounds with similar trifluoromethyl groups often exhibit enhanced metabolic stability and bioavailability .
The compound's activity may involve interactions with specific biological receptors. For instance:
- Muscarinic Acetylcholine Receptors : Similar compounds have been shown to act as antagonists at muscarinic receptors, which are involved in various physiological responses including modulation of neurotransmission .
Synthesis
The synthesis of this compound typically involves multi-step processes that allow for the introduction of functional groups that can modify its biological activity. Common methods include:
- Formation of the cyclopentane ring .
- Introduction of the trifluoromethyl group .
- Amine functionalization .
These steps can be adapted to enhance the compound's pharmacological properties .
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Amino-2-hydroxypropanoic acid | Contains amino and hydroxyl groups | Potential neuroprotective effects |
2-(Trifluoromethyl)phenol | Aromatic ring with trifluoromethyl group | Increased lipophilicity enhances membrane permeability |
Cyclopentylamine | Simple amine structure | Basicity allows for diverse reactivity |
This table illustrates how the trifluoroalkyl and cycloalkane structures in this compound may confer distinct biological activities not observed in simpler analogs.
Case Studies and Research Findings
Recent studies have focused on the pharmacokinetics and pharmacodynamics of similar compounds. For example:
- Ocular Pharmacology : Research on cyclopentolate (a related compound) has shown significant effects on pupil dilation and accommodation via muscarinic receptor antagonism. The systemic absorption patterns observed in these studies may provide insights into the potential therapeutic applications of this compound .
Properties
IUPAC Name |
2-cyclopentyloxy-3,3,3-trifluoropropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO.ClH/c9-8(10,11)7(5-12)13-6-3-1-2-4-6;/h6-7H,1-5,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYCATRJAUTJMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(CN)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.